Cas no 457654-76-1 (methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride)

Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative with a chlorinated aromatic side chain. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. The presence of the 3-chlorophenyl group enhances its utility in structure-activity relationship studies, while the methyl ester moiety improves solubility and reactivity for further derivatization. The hydrochloride salt form ensures stability and ease of handling. Its stereochemical purity (S-configuration) makes it suitable for enantioselective applications. This product is commonly employed in medicinal chemistry for the design of targeted therapeutics.
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride structure
457654-76-1 structure
Product Name:methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
CAS No:457654-76-1
MF:C10H13Cl2NO2
MW:250.121721029282
CID:5580762
PubChem ID:141023515
Update Time:2025-05-22

methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-chloro- L-Phenylalanine, methyl ester, hydrochloride
    • 3-Chloro-L-phenylalanine methyl ester HCl
    • methyl (S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
    • methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
    • 3-Chloro-D-phenylalanine methyl ester HCl
    • Z4790981271
    • 37844-14-7
    • 457654-76-1
    • EN300-23950036
    • methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride
    • Inchi: 1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H
    • InChI Key: QDVSQQKLRHVYFU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CC(C(=O)OC)N.Cl

Computed Properties

  • Exact Mass: 249.0323340g/mol
  • Monoisotopic Mass: 249.0323340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18781377-0.05g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1
0.05g
$76.0 2023-09-18
Enamine
EN300-18781377-0.1g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1
0.1g
$113.0 2023-09-18
Enamine
EN300-18781377-0.25g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1
0.25g
$162.0 2023-09-18
Enamine
EN300-18781377-0.5g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1
0.5g
$310.0 2023-09-18
Enamine
EN300-18781377-1.0g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1 95%
1g
$414.0 2023-05-24
Enamine
EN300-18781377-2.5g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1
2.5g
$810.0 2023-09-18
Enamine
EN300-18781377-5.0g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1 95%
5g
$1199.0 2023-05-24
Enamine
EN300-18781377-10.0g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1 95%
10g
$1778.0 2023-05-24
Enamine
EN300-18781377-1g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1
1g
$414.0 2023-09-18
Enamine
EN300-18781377-5g
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
457654-76-1
5g
$1199.0 2023-09-18

Additional information on methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate Hydrochloride: A Comprehensive Overview

Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride, also known by its CAS number 457654-76-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug development and related areas. The molecule consists of a propanoate backbone with a methyl ester group, an amino group at the second carbon, and a 3-chlorophenyl substituent at the third carbon. The hydrochloride form indicates that the compound exists as a salt with hydrochloric acid, which is common for amino-containing compounds to enhance their solubility and stability.

The stereochemistry of the compound, specifically the (2S) configuration, plays a crucial role in its biological activity and interactions. Stereoisomers often exhibit different pharmacokinetic and pharmacodynamic properties, making the (2S) form potentially more favorable for therapeutic applications. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing the need for precise control over chiral centers to optimize efficacy and minimize adverse effects.

Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride has been explored in various research contexts, including its synthesis, characterization, and biological evaluation. The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution, esterification, and acid-base neutralization. Researchers have employed advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the purity and structure of the compound. These methods are essential for ensuring the reliability of experimental results and maintaining quality control in chemical manufacturing.

The biological activity of methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride has been a focal point of recent investigations. Studies have demonstrated its potential as a precursor or intermediate in the synthesis of bioactive molecules, particularly those with central nervous system activity. The presence of the amino group allows for various functionalization possibilities, enabling researchers to explore its role in neurotransmitter systems or as a building block for more complex structures.

One notable application of this compound is in the field of medicinal chemistry, where it serves as a valuable tool for exploring enantioselective reactions and asymmetric synthesis. The ability to control stereochemistry at the (2S) position makes it an attractive candidate for developing chiral pharmaceuticals. Additionally, its structural features make it suitable for studying interactions with biological targets such as enzymes or receptors, providing insights into drug design principles.

Recent advancements in computational chemistry have also contributed to our understanding of methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride. Molecular modeling techniques have been employed to predict its binding affinities to various protein targets, aiding in the rational design of more potent and selective compounds. These computational approaches complement experimental studies by reducing the time and resources required for drug discovery.

In terms of safety and handling, methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride should be treated with care due to its chemical reactivity. Proper storage conditions and handling procedures are essential to prevent degradation or contamination. Researchers are advised to follow standard laboratory protocols when working with this compound to ensure both efficiency and safety.

In conclusion, methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a versatile compound with promising applications in organic synthesis and pharmacology. Its unique structure, stereochemistry, and functional groups make it a valuable tool for advancing research in drug development and related fields. As scientific understanding continues to evolve, this compound will likely play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk